Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate, bis(trifluoroacetic acid)
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Overview
Description
Methyl 2-{2,6-diazaspiro[33]heptan-2-yl}acetate, bis(trifluoroacetic acid) is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a suitable diazaspiro compound with methyl acetate under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride
- 2-(4-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)piperidin-1-yl)acetic acid
- 2-methyl-2,6-diazaspiro[3.3]heptane oxalate
Uniqueness
Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
2913241-05-9 |
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Molecular Formula |
C12H16F6N2O6 |
Molecular Weight |
398.26 g/mol |
IUPAC Name |
methyl 2-(2,6-diazaspiro[3.3]heptan-2-yl)acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14N2O2.2C2HF3O2/c1-12-7(11)2-10-5-8(6-10)3-9-4-8;2*3-2(4,5)1(6)7/h9H,2-6H2,1H3;2*(H,6,7) |
InChI Key |
HKLLQQBGIDDMLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CC2(C1)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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